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(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Catalog No.
S6634582
CAS No.
1354941-72-2
M.F
C16H16O2
M. Wt
240.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-...

CAS Number

1354941-72-2

Product Name

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

IUPAC Name

(E)-1-(furan-2-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C16H16O2/c1-12(2)14-8-5-13(6-9-14)7-10-15(17)16-4-3-11-18-16/h3-12H,1-2H3/b10-7+

InChI Key

MGNVBSPLJGUYIN-JXMROGBWSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is an organic compound classified as a chalcone, which are aromatic ketones characterized by a structure that consists of two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This specific compound features a furan ring and a propan-2-yl group attached to one of the phenyl rings, distinguishing it within the chalcone family due to its unique steric and electronic properties .

  • Tyrosinase Inhibition: Some chalcones have been shown to inhibit tyrosinase, an enzyme involved in melanin production. This suggests potential use for skin lightening applications [].
  • Antioxidant Activity: The conjugated system in chalcones can contribute to free radical scavenging activity [].

  • Oxidation: The compound can be oxidized to yield epoxides or other oxidized derivatives.
  • Reduction: Reduction processes can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.
  • Substitution: Electrophilic and nucleophilic substitution reactions may occur on the aromatic rings, leading to various substituted derivatives.

This compound exhibits significant biological activities, making it a subject of interest in pharmacological research. Notably, it has demonstrated:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Anti-inflammatory effects: Inhibits pathways associated with inflammation.
  • Anticancer activity: Shows potential in modulating cancer cell proliferation and inducing apoptosis .

The synthesis of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This method includes:

  • Reactants: Furan-2-carbaldehyde and 4-(propan-2-yl)acetophenone.
  • Conditions: The reaction is carried out in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in solvents like ethanol or methanol at room temperature or slightly elevated temperatures to facilitate condensation.
  • Industrial Scale: For larger-scale production, continuous flow reactors may be utilized to optimize yields and purity .

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has a variety of applications across different fields:

  • Chemistry: Serves as a starting material for synthesizing heterocyclic compounds and intermediates in organic synthesis.
  • Biology: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
  • Medicine: Investigated for potential therapeutic applications in treating infections and cancer.
  • Industry: Utilized in developing new materials and dyes, as well as a precursor for synthesizing other valuable compounds .

The mechanism of action for (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets:

  • Molecular Targets: The compound can bind to enzymes and receptors that modulate inflammatory responses and oxidative stress.
  • Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects .

Several compounds share structural similarities with (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. Here are some notable examples:

Compound NameStructureUnique Features
(2E)-1-(Phenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-oneStructureLacks furan ring; potential for different biological activity.
(E)-3-(Furan-2-yloxy)benzaldehydeStructureContains furan but lacks the propan group; used in organic synthesis.
4'-HydroxychalconeStructureA simpler chalcone derivative with distinct biological properties.

The presence of both the furan ring and the propan-2-yl group in (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one enhances its reactivity and biological activity compared to these similar compounds, making it unique within its class .

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

240.115029749 g/mol

Monoisotopic Mass

240.115029749 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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